molecular formula D2O<br>H2O B1670320 Deuterium oxide CAS No. 7789-20-0

Deuterium oxide

Cat. No. B1670320
CAS RN: 7789-20-0
M. Wt: 20.028 g/mol
InChI Key: InChI=1S/H2O/h1H2/i/hD2
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Description

Deuterium Oxide, commonly known as Heavy Water, is a form of water where the hydrogen atoms are replaced by deuterium . Deuterium is a hydrogen isotope with a mass double that of ordinary hydrogen . It is used as a moderator of neutrons in nuclear power plants and as an isotopic tracer in studies of chemical and biochemical processes .


Synthesis Analysis

Deuterium Oxide can be synthesized through various methods. One method involves the deuteration of silanes using D2O as an inexpensive and readily available deuterium source . Another method uses D2O for the measurement of protein synthesis . Deuterated silanes serve as important probes for mechanistic studies in organic silicon chemistry .


Molecular Structure Analysis

The molecular structure of Deuterium Oxide is similar to that of water, with the difference being that the hydrogen atoms in water are replaced by deuterium . This gives Deuterium Oxide different nuclear properties and slightly different physical and chemical properties compared to normal water .


Chemical Reactions Analysis

Deuterium Oxide exhibits unique physicochemical properties and has the strongest kinetic isotope effects among all other elements . It can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .


Physical And Chemical Properties Analysis

Deuterium Oxide has different physical properties than regular water, such as being 10.6% denser and having a higher melting point . It is less dissociated at a given temperature, and it does not have the slightly blue color of regular water .

Scientific Research Applications

Semiconductor Device Processing

Deuterium oxide has significant applications in semiconductor technology. Replacing hydrogen with deuterium during the wafer sintering process in metal oxide semiconductor transistors can dramatically reduce hot electron degradation effects. This is attributed to a giant isotope effect, potentially improving transistor lifetime by factors of 10-50 (Lyding, Hess, & Kizilyalli, 1996).

Medical Imaging and Blood Flow Analysis

Deuterium oxide (2H2O) serves as a nuclear magnetic resonance (NMR) blood flow and tissue perfusion tracer, offering potential clinical utility. Its high concentration and short relaxation time of the spin 1 deuterium nuclide provide substantial sensitivity for NMR spectroscopy, aiding in the measurement of blood flow and tissue perfusion (Ackerman, Ewy, Becker, & Shalwitz, 1987).

Protein Studies

Deuterium oxide is instrumental in studying protein denaturation. Its increased availability due to advancements in nuclear energy has facilitated research into the effects of deuteration on biological activity, such as experiments on ovalbumin denaturation in heavy water (Maybury & Katz, 1956).

Biotechnology and Biochemistry

Deuterium oxide's unique physicochemical properties and strong kinetic isotope effects have led to observations of various morphological and physiological changes in cells and organisms. Despite some negative effects on living organisms, it holds significant biotechnological potential, including in stable isotope-labelled compounds and deuterated drugs (Kselíková, Vítová, & Bišová, 2019).

Pharmaceutical Analysis

In pharmaceutical analysis, deuterium oxide is used as a mobile phase in high-performance liquid chromatography (HPLC). Its role in deuterium exchange of labile hydrogen atoms assists in structural confirmation and elucidation of unknown impurities and degradation products in pharmaceutical compounds (Olsen et al., 2000).

Microtubule Research

Deuterium oxide significantly influences microtubule dynamics. It stabilizes microtubules against disassembly, impacts the catastrophe frequency, shortening rate, growing rate, and dynamicity of microtubules, and affects GTP hydrolysis rate, providing insights into microtubule-dependent cellular processes (Panda et al., 2000).

Cell Growth and Vesicle Transport Studies

Deuterium oxide impacts cell growth and vesicle transport in cells. For instance, it has been shown to decrease cell growth in rat basophilic leukemia (RBL-2H3) cells by inhibiting DNA doubling and increasing vesicle speed, suggesting an effect on microtubule-dependent vesicle transport (Kalkur et al., 2014).

Future Directions

The production of Deuterium Oxide is expected to increase due to its growing demand in various industries including high technology and life sciences . Isowater Corporation, a leading global vendor of Deuterium Oxide, has announced its intention to build a 20 tonne per year Deuterium Oxide production facility .

properties

IUPAC Name

deuterated water
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H2O/h1H2/i/hD2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
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Related CAS

142473-50-5, 26352-74-9
Record name Water-d2, trimer
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Record name Water-d2, dimer
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DSSTOX Substance ID

DTXSID4051243
Record name Deuterium oxide
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Molecular Weight

20.028 g/mol
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Physical Description

Clear liquid; [Sax]
Record name Deuterium oxide
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Boiling Point

101.42 °C
Record name Deuterium oxide
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Density

1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C
Record name Deuterium oxide
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Vapor Pressure

VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C
Record name Deuterium oxide
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Mechanism of Action

The patterns of radioactively labeled proteins from cultured chicken embryo cells stressed in the presence of either D2O or glycerol were analyzed by using one-dimensional polyacrylamide gel electrophoresis. These hyperthermic protectors blocked the induction of stress proteins during a 1-hour heat shock at 44 degrees C. The inhibitory effect of glycerol but not D2O on the induction of heat shock proteins could be overcome by increased temperature. By using transcriptional run-on assays of isolated nuclei and cDNA probes to detect hsp70- and hsp88-specific RNA transcripts, it was shown that the D2O and glycerol blocks occurred at or before transcriptional activation of the hsp70 and hsp88 genes. After heat-stressed cells were returned to 37 degrees C and the protectors were removed, heat shock proteins were inducible by a second heating. This result and the fact that the chemical stressor sodium arsenite induced stress proteins in glycerol medium indicated that the treatments did not irreversibly inhibit the induction pathways and that the stress response could be triggered even in the presence of glycerol by a stressor other than heat. In principle then, cells incurring thermal damage during a 1-hour heat shock at 44 degrees C in D2O or glycerol medium should be competent to respond by inducing heat shock proteins during a subsequent recovery period at 37 degrees C in normal medium. We found that heat shock proteins were not induced in recovering cells, suggesting that glycerol and D2O protected heat-sensitive targets from thermal damage. Evidence that the heat-sensitive target(s) is likely to be a protein(s) is summarized. During heat shocks of up to 3 hours duration, neither D2O nor glycerol significantly altered hsp23 gene activity, a constitutively expressed chicken heat shock gene whose RNA transcripts and protein products are induced by stabilization (increased half-life). During a 2-hour heat shock, glycerol treatment blocked the heat-induced stabilization of hsp23 RNA and proteins; however, D2O treatment only blocked RNA transcript stabilization, effectively uncoupling the hsp23 protein stabilization pathway from hsp23 RNA stabilization and transcriptional activation of hsp70 and hsp88 genes.
Record name Deuterium oxide
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Product Name

Deuterium Oxide

Color/Form

Colorless liquid

CAS RN

7789-20-0
Record name Water-d2
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Record name Deuterium oxide [USAN]
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Record name DEUTERIUM OXIDE
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Record name Deuterium oxide
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Melting Point

3.81 °C; triple point 3.82 °C
Record name Deuterium oxide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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